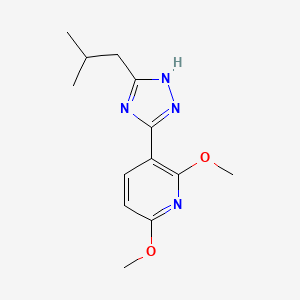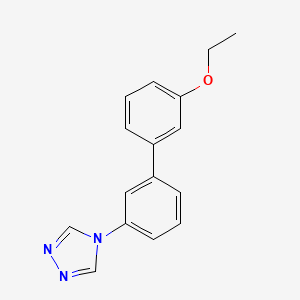![molecular formula C11H12N8O B3796893 1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea](/img/structure/B3796893.png)
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea
描述
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea is a complex organic compound that features both benzimidazole and tetrazole moieties Benzimidazole is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole precursors. One common method involves the reaction of 6-methyl-1H-benzimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position. This is followed by the formation of the tetrazole ring through cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis.
化学反应分析
Types of Reactions
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.
科学研究应用
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
1H-benzimidazole: A simpler compound with similar structural features but lacking the tetrazole ring.
2H-tetrazole: Contains the tetrazole ring but lacks the benzimidazole moiety.
6-methyl-1H-benzimidazole: Similar to the target compound but without the tetrazole ring.
Uniqueness
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea is unique due to the presence of both benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-3-(2H-tetrazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-6-2-3-7-8(4-6)14-9(13-7)5-12-11(20)15-10-16-18-19-17-10/h2-4H,5H2,1H3,(H,13,14)(H3,12,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIYKYBUCSWATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-2-methyl-5-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3796810.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3796821.png)
![6-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]nicotinamide](/img/structure/B3796826.png)
![2-[1-(3-methylbutyl)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B3796836.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(4-pyridin-2-ylbenzyl)cyclopropanamine](/img/structure/B3796845.png)
![1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B3796855.png)
![3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile](/img/structure/B3796858.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3796869.png)

![N-[2-(1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide](/img/structure/B3796885.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B3796896.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B3796899.png)

![2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3796911.png)
